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Compound of Interest

Compound Name: Biguanidine

Cat. No.: B15175387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of biguanides as

versatile N-donor ligands in a range of organometallic catalytic reactions. Biguanides, readily

available and often biocompatible compounds, offer a unique ligand framework that has shown

significant promise in promoting various synthetic transformations. Their strong σ-donating

properties and ability to form stable chelate complexes with transition metals make them

attractive alternatives to more traditional ligand systems.

These notes will cover the application of biguanide ligands in Suzuki-Miyaura, Ullmann, and

Heck cross-coupling reactions, as well as in the ring-opening polymerization of lactides.

Detailed experimental protocols, quantitative data, and visual representations of workflows and

catalytic cycles are provided to facilitate the adoption and further exploration of these catalytic

systems in research and development settings.

Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling
Biguanide ligands, particularly the widely available antidiabetic drug metformin, have proven to

be highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These

reactions are fundamental for the formation of carbon-carbon bonds, a critical step in the

synthesis of numerous organic molecules, including pharmaceuticals and functional materials.
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The use of metformin as a ligand allows for efficient catalysis in environmentally friendly

solvents like water.

Quantitative Data

Entr
y

Aryl
Halid
e

Aryl
boro
nic
Acid

Catal
yst
Syst
em

Solv
ent

Tem
p
(°C)

Time
(h)

Yield
(%)

TON
TOF
(h⁻¹)

Ref.

1

4-

Brom

oacet

ophe

none

Phen

ylboro

nic

acid

Pd(O

Ac)₂ /

Metfo

rmin·

HCl

Water 100 0.25 95
3800

0

1520

00
[1]

2

Iodob

enzen

e

Phen

ylboro

nic

acid

Pd(O

Ac)₂ /

Metfo

rmin·

HCl

Water 100 0.25 98
3920

0

1568

00
[1]

3

4-

Chlor

oacet

ophe

none

Phen

ylboro

nic

acid

Pd(O

Ac)₂ /

Metfo

rmin·

HCl

Water 100 2 85
3400

0

1700

0
[1]

Experimental Protocol: Suzuki-Miyaura Coupling using
Pd(OAc)₂/Metformin
Materials:

Palladium(II) acetate (Pd(OAc)₂)

Metformin hydrochloride

Aryl halide (e.g., 4-bromoacetophenone)
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Arylboronic acid (e.g., phenylboronic acid)

Potassium carbonate (K₂CO₃)

Distilled water

Procedure:

To a reaction vessel, add Pd(OAc)₂ (0.0025 mol%), metformin hydrochloride (0.0025 mol%),

and K₂CO₃ (2.0 mmol).

Add distilled water (5 mL) to the vessel.

The mixture is stirred at 100 °C for 15 minutes to pre-form the catalytic species.[1]

Add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) to the reaction mixture.

Continue stirring at 100 °C and monitor the reaction progress by TLC or GC.

For the coupling of 4-bromoacetophenone and phenylboronic acid, the reaction should be

complete within 15 minutes, affording the desired product in high yield.[1]

Upon completion, cool the reaction to room temperature.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow

1. Add Pd(OAc)₂, Metformin·HCl,
and K₂CO₃ to vessel 2. Add H₂O 3. Stir at 100°C

(15 min)
4. Add Aryl Halide

and Arylboronic Acid 5. Stir at 100°C 6. Work-up and
Purification Product
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Workflow for the Pd/Metformin-catalyzed Suzuki-Miyaura reaction.

Copper-Catalyzed Ullmann C-N Coupling
The Ullmann condensation is a classical method for the formation of C-N bonds, typically

requiring harsh reaction conditions. The use of biguanide ligands, such as metformin, in

combination with a copper catalyst allows for a more facile and efficient Ullmann-type C-N

coupling of amines and aryl halides under milder conditions.[2] This method is particularly

valuable for the synthesis of N-aryl amines, which are common motifs in pharmaceuticals and

organic materials.
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Experimental Protocol: Ullmann C-N Coupling using
CuI/Metformin
Materials:

Copper(I) iodide (CuI)

Metformin

Amine (e.g., aniline)

Aryl halide (e.g., iodobenzene)
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Cesium carbonate (Cs₂CO₃)

Ethanol (EtOH)

Procedure:

In a reaction flask, combine CuI (10 mol%), metformin (20 mol%), the amine (1.2 mmol), the

aryl halide (1.0 mmol), and Cs₂CO₃ (2.0 mmol).[2]

Add ethanol as the solvent.

Reflux the reaction mixture and monitor its progress by TLC. Reaction times can vary from 1

to 12 hours depending on the substrates.[2]

After completion, cool the reaction mixture to room temperature.

Filter the mixture to remove any inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography on silica gel to obtain the desired N-arylated

product.

Catalytic Cycle

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.researchgate.net/publication/267275072_Ullmann-type_C-N_coupling_reaction_catalyzed_by_CuImetformin
https://www.researchgate.net/publication/267275072_Ullmann-type_C-N_coupling_reaction_catalyzed_by_CuImetformin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15175387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cu(I)L

Oxidative
Addition

Ar-X

Ar-X R₂NH

Product

Base

Ligand
Exchange

 

HX

Cu(III)(Ar)(X)L

R₂NH

 

Cu(III)(Ar)(NR₂)L

-HX

Reductive
Elimination

Ar-NR₂

Click to download full resolution via product page

Proposed catalytic cycle for the Cu-catalyzed Ullmann C-N coupling.
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Palladium-Catalyzed Heck Reaction
While specific examples of biguanide ligands in the Heck reaction are less documented in

readily available protocols, the principles of their coordination to palladium suggest their

potential as effective ligands in this transformation. The Heck reaction is a cornerstone of C-C

bond formation, coupling aryl or vinyl halides with alkenes. The following is a general protocol

that can be adapted for screening biguanide ligands.

Experimental Protocol: General Heck Reaction for
Ligand Screening
Materials:

Palladium(II) acetate (Pd(OAc)₂)

Biguanide ligand (e.g., metformin, or a custom-synthesized biguanide)

Aryl bromide (e.g., 4-bromoacetophenone)

Alkene (e.g., styrene)

Base (e.g., K₂CO₃ or triethylamine)

Solvent (e.g., DMF/H₂O mixture)

Procedure:

In a Schlenk tube, add Pd(OAc)₂ (1.0 mol%), the biguanide ligand (2.0 mol%), the aryl

bromide (1.0 mmol), the alkene (1.5 mmol), and the base (2.0 mmol).[1]

Add the solvent (e.g., a 1:1 mixture of DMF and water, 6 mL total).

Heat the reaction mixture at a temperature between 80-120 °C for 4-24 hours, monitoring by

TLC or GC.

Upon completion, cool the mixture and extract with an organic solvent (e.g., ethyl

acetate/hexane).
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Filter the organic layer through a pad of silica gel.

Concentrate the filtrate and purify the product by flash chromatography.

Zinc-Catalyzed Ring-Opening Polymerization of
Lactide
Biguanide complexes of zinc have emerged as active catalysts for the ring-opening

polymerization (ROP) of lactide, a key process for producing the biodegradable polymer,

polylactic acid (PLA).[3][4] While detailed protocols specifically using simple biguanide ligands

are still under development, the general procedure for zinc-catalyzed ROP provides a starting

point for exploration.

Experimental Protocol: General Ring-Opening
Polymerization of Lactide
Materials:

Zinc catalyst precursor (e.g., Zn[N(SiMe₃)₂]₂)

Biguanide proligand

Lactide (rac-LA, L-LA, or D-LA)

Co-initiator (e.g., isopropanol, iPrOH)

Solvent (e.g., CH₂Cl₂)

Procedure:

The zinc-biguanide complex can be pre-formed or generated in situ. For in situ generation,

mix the zinc precursor and the biguanide proligand in the reaction solvent.

In a dry reaction vessel under an inert atmosphere, dissolve the lactide in the solvent.

Add the zinc-biguanide catalyst solution and the co-initiator.
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Stir the reaction at the desired temperature (e.g., 25 °C) and monitor the monomer

conversion by ¹H NMR spectroscopy.

After reaching the desired conversion, quench the polymerization by adding a small amount

of acetic acid.

Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol.

Collect the polymer by filtration and dry it under vacuum.

Characterize the polymer by GPC (for molecular weight and dispersity) and NMR

spectroscopy.

Asymmetric Catalysis with Chiral Biguanide
Ligands
The development of chiral biguanide ligands for asymmetric catalysis is an emerging area of

research. The inherent chirality of a custom-synthesized biguanide ligand can be transferred to

the metal center, enabling enantioselective transformations. While high enantioselectivities with

simple chiral biguanides are yet to be widely reported, the following provides a general

approach to the synthesis of a chiral biguanide and its application in asymmetric catalysis.

Synthesis of a Chiral Biguanide Ligand (General
Approach)
A common method for synthesizing unsymmetrical biguanides involves the reaction of a chiral

amine with a cyanoguanidine derivative.

Materials:

Chiral primary or secondary amine

Cyanoguanidine

Lewis acid catalyst (e.g., FeCl₃) or mineral acid (e.g., HCl)

Solvent (e.g., 1,4-dioxane or water)
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Procedure:

Combine the chiral amine and cyanoguanidine in a suitable solvent.

Add the catalyst (if applicable).

Heat the reaction mixture under reflux or using microwave irradiation.

Monitor the reaction progress by TLC.

Upon completion, work up the reaction mixture, which may involve precipitation of the

hydrochloride salt by adding HCl.

Purify the chiral biguanide ligand by recrystallization or column chromatography.

Application in Asymmetric Catalysis (General Protocol)
Once the chiral biguanide ligand is synthesized, it can be employed in various metal-catalyzed

reactions, such as hydrogenation or cross-coupling, to induce enantioselectivity.

Procedure for Asymmetric Hydrogenation:

In a glovebox, charge a pressure reactor with a metal precursor (e.g., CuCl), the chiral

biguanide ligand, and a base (e.g., NaOtBu).

Add the solvent and the prochiral substrate (e.g., a ketone).

Pressurize the reactor with hydrogen gas (e.g., 100 bar).

Stir the reaction at a controlled temperature for a specified time.

After depressurization, analyze the conversion and enantiomeric excess (ee) of the product

by chiral HPLC or GC.

Note: The development of highly enantioselective catalytic systems with chiral biguanide

ligands is an active area of research, and optimization of the ligand structure, metal precursor,

and reaction conditions is often necessary to achieve high levels of stereocontrol.
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This document provides a starting point for researchers interested in exploring the potential of

biguanides as ligands in organometallic catalysis. The provided protocols are intended to be

adaptable and serve as a foundation for further investigation and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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